Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate

CAS No.:

Cat. No.: VC16184466

Molecular Formula: C33H60LaO6

Molecular Weight: 691.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H60LaO6 |

|---|---|

| Molecular Weight | 691.7 g/mol |

| IUPAC Name | (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum |

| Standard InChI | InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |

| Standard InChI Key | VTNJXVDFRGBYJC-LWTKGLMZSA-N |

| Isomeric SMILES | CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[La] |

| Canonical SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La] |

Introduction

Synthesis and Structural Characterization

Synthesis Methods

La(TMHD)₃ is typically synthesized via a reaction between lanthanum chloride () and the deprotonated TMHD ligand in an organic solvent such as ethanol or methanol. The process involves stirring the mixture at room temperature, followed by filtration and drying to yield a white crystalline solid . Industrial-scale production may employ continuous flow synthesis to enhance yield and purity.

Structural Features

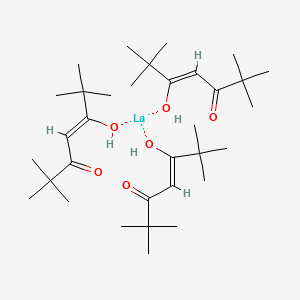

The compound’s structure consists of a central lanthanum ion coordinated by three bidentate TMHD ligands through oxygen atoms. This coordination geometry, confirmed by X-ray diffraction studies, imparts thermal stability (melting point: 238–248°C) and resistance to hydrolysis . The steric bulk of the TMHD ligands prevents aggregation, ensuring solubility in nonpolar solvents like toluene and hexane .

Physical and Chemical Properties

Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 688.72 g/mol | |

| Melting Point | 238–248°C | |

| Solubility | Insoluble in water; soluble in organic solvents | |

| Density | 1.32 g/cm³ | |

| Thermal Decomposition | >300°C |

Spectroscopic Analysis

Infrared (IR) spectroscopy reveals characteristic peaks at 1590 cm⁻¹ (C=O stretching) and 1520 cm⁻¹ (C=C stretching), confirming ligand coordination . Nuclear magnetic resonance (NMR) studies show distinct proton environments for the methyl and methine groups of the TMHD ligand .

Industrial and Scientific Applications

Catalysis

La(TMHD)₃ serves as an efficient catalyst in transesterification reactions. For example, it accelerates the conversion of dimethyl terephthalate to bis(3-hydroxypropyl) terephthalate at temperatures between 155°C and 245°C, achieving methanol evolution rates of 20.5 mL in 60 minutes . Its catalytic activity surpasses lanthanum acetate due to enhanced ligand stability .

Thin-Film Deposition

In atomic layer deposition (ALD) and chemical vapor deposition (CVD), La(TMHD)₃ is a precursor for lanthanum oxide () films. These films exhibit high dielectric constants () and are used in memory devices and gate oxides . A study demonstrated that films grown via ALD at 250°C show minimal hydroxide contamination when capped with aluminum oxide .

Thermoelectric Materials

La(TMHD)₃-doped strontium titanate () thin films exhibit promising thermoelectric properties. At a doping concentration of 1.7 atomic%, the Seebeck coefficient reaches , with a power factor () of . This performance is attributed to La³⁺ substitution at Sr²⁺ sites, enhancing electron mobility .

Comparative Analysis with Similar Compounds

Lanthanide TMHD Complexes

| Compound | Melting Point (°C) | Key Application |

|---|---|---|

| La(TMHD)₃ | 238–248 | ALD/CVD precursors |

| Nd(TMHD)₃ | 220–230 | Laser coatings |

| Er(TMHD)₃ | 210–220 | Up-conversion materials |

La(TMHD)₃ outperforms neodymium and erbium analogs in thermal stability, making it preferable for high-temperature processes .

Catalytic Performance

| Catalyst | Transesterification Rate (mL CH₃OH/min) |

|---|---|

| La(TMHD)₃ (50 ppm La) | 0.34 |

| La acetate (50 ppm La) | 0.15 |

La(TMHD)₃ achieves double the reaction rate of lanthanum acetate due to improved ligand-metal charge transfer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume